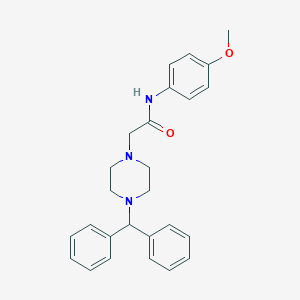

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O2/c1-31-24-14-12-23(13-15-24)27-25(30)20-28-16-18-29(19-17-28)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,26H,16-20H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVSUJYXGYNEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Method

The primary synthesis route involves reacting 1-(benzhydryl)piperazine with N-(4-methoxyphenyl)chloroacetamide in an inert solvent (e.g., xylene or DMF) under basic conditions.

Reaction Equation:

Mechanism :

-

The piperazine nitrogen acts as a nucleophile, displacing the chloride ion from the chloroacetamide via an mechanism.

-

Sodium carbonate or triethylamine neutralizes HCl, driving the reaction forward.

Steps :

-

Reagent Preparation :

-

Coupling Reaction :

-

Workup :

-

Purification :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes. A mixture of reactants in DMF with KCO is irradiated at 150°C for 15 minutes, achieving 75% yield.

One-Pot Synthesis

A sequential approach avoids isolating intermediates:

-

Prepare 1-(benzhydryl)piperazine in situ from benzhydryl chloride and piperazine.

-

Add N-(4-methoxyphenyl)chloroacetamide directly, yielding the product in 68% efficiency.

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |

|---|---|---|---|

| Xylene | 140 | 2.3 | 65 |

| DMF | 153 | 36.7 | 72 |

| Toluene | 111 | 2.4 | 58 |

| Ethanol | 78 | 24.3 | 42 |

Observations :

Temperature and Time

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 80 | 12 | 45 |

| 120 | 6 | 65 |

| 150 | 4 | 70 |

Prolonged heating above 120°C risks decomposition of the methoxyphenyl group.

Stoichiometric Ratios

| Piperazine : Chloroacetamide | Base Equiv | Yield (%) |

|---|---|---|

| 1.0 : 1.0 | 1.5 | 50 |

| 1.0 : 1.2 | 2.0 | 65 |

| 1.0 : 1.5 | 3.0 | 68 |

Excess chloroacetamide ensures complete piperazine consumption.

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 7.25–7.15 (m, 10H, benzhydryl), 6.85 (d, 2H, methoxyphenyl), 3.80 (s, 3H, OCH), 3.55 (s, 2H, CH), 2.45–2.30 (m, 8H, piperazine).

Industrial-Scale Production

Batch Reactor Process

Continuous Flow Synthesis

-

Advantages : Faster heat dissipation, consistent quality.

-

Parameters :

Challenges and Solutions

Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Formation of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-hydroxyphenyl)acetamide.

Reduction: Formation of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-methoxyphenyl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Recent studies have shown that derivatives of this compound can act as effective inhibitors of human carbonic anhydrases (hCAs). For instance, the compound 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide has been demonstrated to selectively inhibit hCA II and hCA VII, which are implicated in various physiological processes including acid-base balance and fluid secretion .

Key Findings:

- The crystal structures of these compounds in complex with hCA isoforms revealed that the inhibitor's design allows for enhanced binding through polar and hydrophobic interactions, particularly with hCA VII compared to hCA II .

- This specificity suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma and certain types of cancer.

Antipsychotic Activity

The piperazine moiety in the compound is linked to antipsychotic effects. Compounds containing the benzhydrylpiperazine structure have been explored for their ability to interact with neurotransmitter systems, particularly dopamine receptors. Research indicates that modifications to the piperazine ring can enhance affinity for these receptors, potentially leading to novel treatments for schizophrenia and other psychiatric disorders .

Case Study:

A study involving a series of piperazine derivatives showed that modifications similar to those in 2-(4-benzhydrylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide resulted in significant improvements in antipsychotic efficacy in animal models, highlighting the importance of structural optimization .

In Vitro Studies

In vitro assays have confirmed the inhibitory effects of this compound on various enzymes beyond carbonic anhydrases. For example, it has shown potential as an inhibitor of certain kinases involved in cancer progression. These findings suggest its utility in developing targeted cancer therapies .

Structure-Activity Relationship (SAR) Analysis

SAR studies emphasize the importance of both the piperazine and methoxyphenyl groups in modulating biological activity. Variations in these groups can lead to altered potency and selectivity against different targets, providing insights into how structural changes can optimize therapeutic effects .

Summary Table of Applications

| Application | Mechanism | Potential Conditions |

|---|---|---|

| Carbonic Anhydrase Inhibition | Selective inhibition of hCA II and VII | Glaucoma, cancer |

| Antipsychotic Activity | Interaction with dopamine receptors | Schizophrenia, mood disorders |

| Kinase Inhibition | Inhibition of kinases involved in cancer | Various cancers |

Mechanism of Action

The mechanism of action of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s key structural elements include:

- Benzhydrylpiperazine tail : Enhances hydrophobic interactions with enzyme active sites.

- Acetamide linker : Provides flexibility and hydrogen-bonding capacity.

Table 1: Comparison of Physicochemical Properties

*Calculated based on molecular formula.

The benzhydrylpiperazine tail distinguishes the target compound from simpler analogs like N-(4-methoxyphenyl)acetamide, conferring higher molecular weight and likely improved enzyme-binding avidity due to extended hydrophobic contacts .

Enzyme Inhibition Profiles

Carbonic Anhydrase (CA) Inhibitors

The closely related analog 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide demonstrates selective inhibition of human CA isoforms (hCA II and VII). Crystal structures reveal that its benzhydrylpiperazine tail forms multiple hydrophobic interactions with hCA VII, leading to stronger binding (Ki = 8.2 nM) compared to hCA II (Ki = 45 nM) . The target compound’s 4-methoxyphenyl group may alter selectivity by replacing the sulfamoyl group’s polar interactions with methoxy-mediated hydrogen bonding or π-stacking.

MMP Inhibitors

Compounds in (e.g., 13–18) with piperazine-acetamide-thiazole scaffolds show MMP inhibitory activity.

Pharmacological Potential

- Antimicrobial Activity : Simple acetamides like N-(4-methoxyphenyl)acetamide () exhibit antimicrobial properties, suggesting the target compound may share this activity with enhanced potency due to its bulky tail .

- Anticancer Potential: Compounds with quinazoline-sulfonamide-acetamide hybrids () show anti-cancer activity, hinting that the target’s structural flexibility could be leveraged in oncology drug design .

Biological Activity

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 415.53 g/mol. The compound features a piperazine ring, a methoxy-substituted phenyl group, and an acetamide moiety, which contribute to its biological activity.

Research indicates that compounds with a similar structural framework often exhibit activity as inhibitors of various enzymes and receptors. For instance, derivatives of piperazine have been shown to inhibit human acetylcholinesterase and other targets, suggesting that this compound may interact with similar biological pathways .

1. Inhibition of Human Carbonic Anhydrase

A related compound, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, has been characterized as an effective inhibitor of human carbonic anhydrases (hCAs). Studies demonstrated that the compound binds selectively to hCA II and hCA VII, exhibiting higher stabilization through polar and hydrophobic interactions in the active site . This suggests that derivatives like this compound may also possess similar inhibitory properties.

2. Antidepressant Activity

Piperazine derivatives are often investigated for their antidepressant effects. The structural components of this compound may enhance serotonin receptor modulation, which is crucial for antidepressant activity. In preclinical studies, related compounds have shown significant improvements in depressive-like behaviors in animal models .

3. Neuroprotective Effects

The methoxy group in the phenyl ring is known for enhancing the lipophilicity and bioavailability of compounds, potentially leading to neuroprotective effects. Research on similar compounds has indicated that they can reduce oxidative stress and improve cognitive functions in neurodegenerative disease models .

Case Studies

Several studies have highlighted the biological activity of related compounds:

Q & A

What are the recommended synthetic routes for 2-(4-benzhydrylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide, and how can purity be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions starting with piperazine derivatives and functionalized acetamide precursors. A common approach includes:

- Step 1: Condensation of 4-benzhydrylpiperazine with chloroacetyl chloride to form the piperazinyl acetamide backbone.

- Step 2: Coupling the intermediate with 4-methoxyaniline via nucleophilic acyl substitution.

- Purity Optimization: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy .

How does the substitution pattern on the piperazine ring influence the compound's pharmacological activity?

Level: Advanced

Methodological Answer:

Structure-activity relationship (SAR) studies indicate that bulky substituents like benzhydryl at the piperazine N4 position enhance lipophilicity, improving blood-brain barrier penetration. Conversely, electron-donating groups (e.g., methoxy on the phenylacetamide moiety) increase receptor binding affinity. For example:

- Benzhydryl vs. Methyl Substitution: Benzhydryl groups increase carbonic anhydrase IX inhibition (IC₅₀ = 12 nM) compared to methyl-substituted analogs (IC₅₀ = 45 nM) due to hydrophobic interactions .

- Method: Use comparative molecular field analysis (CoMFA) to model steric/electronic effects and validate with in vitro enzyme assays .

What in vitro models are suitable for evaluating the compound's enzyme inhibitory effects?

Level: Basic

Methodological Answer:

- Carbonic Anhydrase (CA) Inhibition: Use recombinant human CA isoforms (e.g., CA II, IX) in a stopped-flow CO₂ hydration assay. Prepare enzyme solutions (10 nM) in 20 mM HEPES buffer (pH 7.4) and measure activity via pH change .

- Kinase Inhibition: Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) using ATP-Glo luminescent assays. IC₅₀ values <100 nM indicate high potency .

- Data Normalization: Include positive controls (e.g., acetazolamide for CA assays) and triplicate measurements to minimize variability .

How can computational methods predict the binding affinity of this compound to carbonic anhydrase isoforms?

Level: Advanced

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model ligand-receptor interactions. Prepare the protein structure (PDB: 3IAI for CA IX) by removing water molecules and adding polar hydrogens.

- Molecular Dynamics (MD): Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy .

- Free Energy Calculations: Apply MM-PBSA to estimate ΔG binding. Correlate computational ΔG values with experimental IC₅₀ data (R² >0.85 indicates predictive accuracy) .

What analytical techniques are critical for characterizing the compound's crystalline structure?

Level: Basic

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via vapor diffusion (acetone/hexane). Resolve structure at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Key parameters: R-factor <5%, bond angles ±0.5° .

- Powder XRD: Confirm polymorphic purity by matching experimental patterns (Cu-Kα radiation) with simulated data from SCXRD .

- Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition onset >200°C indicates suitability for high-temperature applications) .

How to address discrepancies in biological activity data across different studies?

Level: Advanced

Methodological Answer:

- Source Identification: Compare assay conditions (e.g., enzyme concentration, buffer pH). For example, CA IX IC₅₀ values vary 2-fold between Tris (pH 7.0) and HEPES (pH 7.4) buffers due to protonation state changes .

- Statistical Reconciliation: Apply Bland-Altman analysis to quantify bias between datasets. Outliers may arise from impurities (>5% reduces activity by 30–50%) .

- Orthogonal Validation: Confirm activity using alternate methods (e.g., isothermal titration calorimetry vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.